Physical and chemical properties of Dapsone-13C12
Physical and chemical properties of Dapsone-13C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dapsone-13C12 is the stable isotope-labeled form of Dapsone (B1669823), a sulfone antibiotic. In Dapsone-13C12, the twelve carbon atoms of the Dapsone molecule are replaced with the Carbon-13 (¹³C) isotope. This isotopic labeling makes it an invaluable tool in pharmacokinetic and metabolic studies, as well as a reliable internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[1] This guide provides a detailed overview of the physical and chemical properties of Dapsone-13C12, experimental protocols for their determination, and visualizations of its mechanism of action and analytical applications.
Physical and Chemical Properties
The physical and chemical properties of Dapsone-13C12 are largely similar to those of unlabeled Dapsone, with the primary difference being its molecular weight due to the presence of the ¹³C isotopes.
| Property | Value | Reference |
| Molecular Formula | ¹³C₁₂H₁₂N₂O₂S | [1] |
| Molecular Weight | 260.21 g/mol | Toronto Research Chemicals |
| Appearance | White to Off-White Solid | Generic Supplier Data |
| Melting Point | 175-176 °C | Generic Supplier Data |
| Purity | ≥98% | Generic Supplier Data |
| CAS Number | 1632119-29-9 | MedChemExpress |
Solubility Profile
Dapsone is practically insoluble in water but is soluble in various organic solvents. The following table summarizes the solubility of unlabeled Dapsone in different solvents. It is expected that Dapsone-13C12 exhibits a similar solubility profile.
| Solvent | Solubility (unlabeled Dapsone) | Reference |
| Dimethyl Sulfoxide (DMSO) | 187.57 x 10⁻⁴ (mole fraction at 298.15 K) | [2] |
| N-methyl-2-pyrrolidone (NMP) | High | [3] |
| Ethanol | Soluble | [4] |
| Methanol | Soluble | [5] |
| Acetone | Soluble | [5] |
| Dilute Hydrochloric Acid | Soluble | [5] |
| Water | 380 mg/L (at 37 °C) | [5] |
Spectroscopic Data (for unlabeled Dapsone)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (DMSO-d₆): The proton NMR spectrum of Dapsone would show signals corresponding to the aromatic protons. Due to the symmetry of the molecule, two sets of signals are expected for the protons on the phenyl rings.
-
¹³C NMR (DMSO-d₆): The carbon-13 NMR spectrum of unlabeled Dapsone shows distinct peaks for the different carbon environments in the molecule. For Dapsone-13C12, all carbon signals would be observed, and their chemical shifts would be similar to the unlabeled compound, though slight isotopic shifts may occur. Typical chemical shifts for aromatic carbons are in the range of 110-160 ppm.[6][7][8]
Infrared (IR) Spectroscopy
The IR spectrum of Dapsone reveals characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3400-3200 | N-H stretching (amine) | [9] |
| 1600-1450 | C=C stretching (aromatic ring) | [10] |
| 1310 | S=O stretching (sulfone, asymmetrical) | [9] |
| 1145 | S=O stretching (sulfone, symmetrical) | [9] |
Mass Spectrometry (MS)
The mass spectrum of Dapsone-13C12 will show a molecular ion peak (M+) at m/z 260, corresponding to its molecular weight. The fragmentation pattern is expected to be similar to that of unlabeled Dapsone, with the fragments showing a mass shift corresponding to the number of ¹³C atoms they contain. Common fragmentation pathways involve the cleavage of the C-S and S-N bonds.[11][12][13][14]
Experimental Protocols
3.1. Determination of Melting Point (Capillary Method)
This protocol is a standard method for determining the melting point of a crystalline solid.[15][16][17][18][19]
-
Sample Preparation: A small amount of dry Dapsone-13C12 powder is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block and a thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, especially near the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).[17]
3.2. Determination of Solubility (Shake-Flask Method)
The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.[20][21][22][23]
-
Preparation of Saturated Solution: An excess amount of Dapsone-13C12 is added to a known volume of the desired solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., using a mechanical shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of Dapsone-13C12 in the clear supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Mandatory Visualizations
4.1. Signaling Pathway: Inhibition of Folate Synthesis
Dapsone acts as a competitive inhibitor of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway.[24][25][26][27][28] Folate is essential for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[25]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Intermolecular Interactions as a Measure of Dapsone Solubility in Neat Solvents and Binary Solvent Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dapsone | C12H12N2O2S | CID 2955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aiirjournal.com [aiirjournal.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. nano-lab.com.tr [nano-lab.com.tr]
- 16. thinksrs.com [thinksrs.com]
- 17. chem.ucalgary.ca [chem.ucalgary.ca]
- 18. davjalandhar.com [davjalandhar.com]
- 19. westlab.com [westlab.com]
- 20. dissolutiontech.com [dissolutiontech.com]
- 21. who.int [who.int]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 23. lup.lub.lu.se [lup.lub.lu.se]
- 24. Dihydropteroate Synthase of Mycobacterium leprae and Dapsone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. Mutations in dihydropteroate synthase are responsible for sulfone and sulfonamide resistance in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Dihydropteroate synthase of Mycobacterium leprae and dapsone resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
